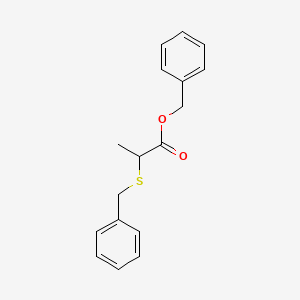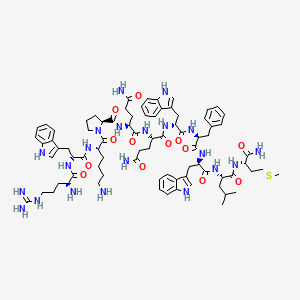
(D-Trp2,7,9)-substance P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Trp2,7,9)-substance P is a peptide analog of substance P, which is a neuropeptide involved in pain transmission and inflammation. (D-Trp2,7,9)-substance P was synthesized to improve the stability and selectivity of substance P, making it a valuable tool in scientific research.
作用機序
((D-Trp2,7,9)-substance P)-substance P binds to the NK1 receptor and activates a signaling pathway that leads to the release of neurotransmitters and pro-inflammatory cytokines. This results in pain transmission and inflammation. ((D-Trp2,7,9)-substance P)-substance P is more selective for the NK1 receptor than substance P, making it a valuable tool for studying the role of the NK1 receptor in pain and inflammation.
Biochemical and physiological effects:
((D-Trp2,7,9)-substance P)-substance P has been shown to induce pain and inflammation in animal models. It also stimulates the release of pro-inflammatory cytokines and activates immune cells. In addition, ((D-Trp2,7,9)-substance P)-substance P has been used to study the role of substance P in other physiological processes, such as nausea and vomiting.
実験室実験の利点と制限
((D-Trp2,7,9)-substance P)-substance P has several advantages for lab experiments. It is more stable than substance P, making it easier to handle and store. It is also more selective for the NK1 receptor, allowing for more specific studies of the role of the receptor in pain and inflammation. However, ((D-Trp2,7,9)-substance P)-substance P is still a potent agonist of the NK1 receptor and can induce pain and inflammation in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving ((D-Trp2,7,9)-substance P)-substance P. One area of interest is the development of new drugs that target the NK1 receptor for the treatment of pain and inflammation. Another area of research is the role of substance P and the NK1 receptor in other physiological processes, such as anxiety and depression. Additionally, ((D-Trp2,7,9)-substance P)-substance P may be used to study the interaction between the immune system and the nervous system in disease states.
合成法
((D-Trp2,7,9)-substance P)-substance P is synthesized through solid-phase peptide synthesis. The D-amino acids at positions 2, 7, and 9 are used to increase the stability of the peptide. The resulting peptide is purified through high-performance liquid chromatography (HPLC) and characterized through mass spectrometry.
科学的研究の応用
((D-Trp2,7,9)-substance P)-substance P is used in scientific research to study the role of substance P in pain transmission and inflammation. It is also used to investigate the mechanism of action of other neuropeptides and drugs that interact with substance P receptors. ((D-Trp2,7,9)-substance P)-substance P has been shown to be a potent agonist of the neurokinin-1 (NK1) receptor, which is involved in pain transmission and inflammation.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGUHRGZVONNE-KXXNZUQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H109N21O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Trp2,7,9)-substance P | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-Dichloro-4,4'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl](/img/structure/B561178.png)
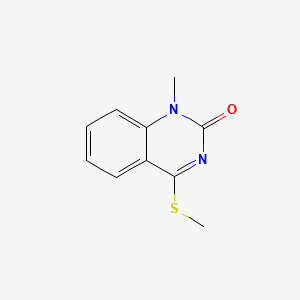


![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
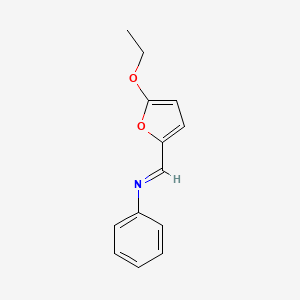
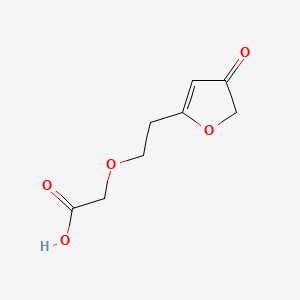
![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
